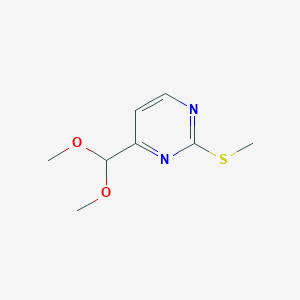

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYFBMBIEDVSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572486 | |

| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180869-36-7 | |

| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine, a key heterocyclic building block. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, frequently appearing in a wide range of therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction and Strategic Overview

The target molecule, this compound, possesses three key functional groups ripe for further chemical modification: the methylthio group, which can be oxidized to a sulfone to become an excellent leaving group[3][4]; the pyrimidine ring itself, a privileged scaffold in drug discovery[5]; and the dimethoxymethyl group, a protected aldehyde that allows for a wide range of subsequent transformations.

The synthesis strategy outlined herein is a multi-step pathway designed for reliability and scalability. It eschews potentially low-yielding direct functionalizations in favor of a robust route centered around the highly versatile and well-characterized intermediate, 4-chloro-2-(methylthio)pyrimidine. The overall strategy involves the construction of the pyrimidine core, selective functionalization at the 4-position via modern cross-coupling chemistry, and a final protecting group manipulation.

Caption: High-level overview of the proposed synthetic pathway.

Detailed Synthesis Pathway and Experimental Protocols

Step 1: Synthesis of 2-Methylthio-4-pyrimidinol

The synthesis begins with the construction of the core pyrimidine ring. This is classically achieved through the condensation of thiourea with a 1,3-dicarbonyl compound or its equivalent.[6][7] This step establishes the foundational 2-thio-4-hydroxy pyrimidine structure. Subsequent methylation of the sulfur atom provides the desired 2-methylthio group.

Protocol:

-

Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add thiourea and diethyl malonate (or a similar C3 synthon) in equimolar amounts.

-

Heat the mixture to reflux for 6-8 hours, during which a precipitate of the sodium salt of 2-thiouracil will form.

-

Cool the reaction mixture, collect the precipitate by filtration, and wash with cold ethanol.

-

Dissolve the salt in water and acidify with acetic acid to a pH of ~5-6 to precipitate 2-thiouracil. Filter, wash with water, and dry.

-

Methylation: Suspend the dried 2-thiouracil in a suitable solvent such as methanol or DMF.

-

Add a base (e.g., potassium carbonate) followed by a methylating agent like methyl iodide or dimethyl sulfate.

-

Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into water and collect the precipitated product, 2-methylthio-4-pyrimidinol, by filtration. Recrystallize from ethanol if necessary.

Step 2: Chlorination to 4-Chloro-2-(methylthio)pyrimidine

This critical step activates the 4-position for subsequent nucleophilic substitution or cross-coupling by converting the hydroxyl group into a good leaving group (chloride). Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is an effective and common reagent for this transformation.[8]

Protocol:

-

To a solution of 2-methylthio-4-pyrimidinol (1 equivalent) in dichloromethane (DCM), add N,N-dimethylformamide (DMF, ~0.5 equivalents).[8]

-

While heating the mixture, slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise.[8]

-

After the addition is complete, stir the reaction mixture at 40°C for 3 hours.[8]

-

Carefully quench the reaction by pouring it into a stirred, saturated solution of sodium bicarbonate (NaHCO₃).

-

Adjust the pH to neutral and extract the aqueous layer three times with DCM.

-

Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.[8]

-

Filter and concentrate the solution under reduced pressure to yield 4-chloro-2-(methylthio)pyrimidine as a yellow oil.[8]

| Parameter | Value | Rationale |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Highly effective for converting hydroxyls to chlorides. Volatile byproducts (SO₂ and HCl) are easily removed. |

| Solvent | DCM / DMF | DCM is a good, inert solvent. DMF acts as a catalyst, forming a Vilsmeier-Haack reagent intermediate which is the active chlorinating species. |

| Temperature | 40°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |

| Workup | NaHCO₃ Quench | Neutralizes excess SOCl₂ and the HCl byproduct, preventing degradation of the acid-sensitive product. |

Step 3: Palladium-Catalyzed Introduction of a Protected Aldehyde

Direct formylation of the 4-position can be challenging. A more modern and reliable approach is to use a palladium-catalyzed cross-coupling reaction to install a protected aldehyde equivalent. A Stille coupling with 2-(tributylstannyl)-1,3-dioxolane is an excellent choice for this transformation.

Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-chloro-2-(methylthio)pyrimidine (1 equivalent), 2-(tributylstannyl)-1,3-dioxolane (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Add anhydrous toluene or dioxane as the solvent.

-

Degas the mixture with a stream of argon for 15 minutes.

-

Heat the reaction mixture to 90-100°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Stir vigorously for 1 hour, then filter the mixture through a pad of Celite.

-

Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Purify the crude product by column chromatography on silica gel to isolate 2-(methylthio)-4-(1,3-dioxolan-2-yl)pyrimidine.

Step 4: Transacetalization to the Final Product

The final step is the conversion of the cyclic acetal (dioxolane) to the desired dimethyl acetal. This is an equilibrium-driven reaction favored by using a large excess of methanol.

Protocol:

-

Dissolve the purified 2-(methylthio)-4-(1,3-dioxolan-2-yl)pyrimidine in a large excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated HCl.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid by adding a solid base like sodium bicarbonate or a few drops of triethylamine.

-

Remove the methanol under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification by chromatography may be performed if necessary.

Caption: Detailed workflow for the key chlorination and final transacetalization steps.

Conclusion

The synthetic route detailed in this guide provides a logical and robust method for obtaining this compound. By leveraging a key chlorinated intermediate and modern cross-coupling chemistry, this pathway offers a reliable means of accessing a versatile building block for applications in drug discovery and medicinal chemistry. The protocols have been designed with consideration for safety, efficiency, and scalability, providing a solid foundation for further research and development.

References

- Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap.

- 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 - Benchchem.

- An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-07-2) - Benchchem.

- 2,4-Dichloro-5-methoxypyrimidine synthesis - ChemicalBook.

- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine - NOTE.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine - PrepChem.com.

- Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives Derived from Chalcones - Research Journal of Pharmacy and Technology.

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica.

- Synthesis of pyridine pyrimidine thiourea compounds 4a–4r - ResearchGate.

- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents.

- a process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Indian Patents.

- 4-Chloro-2-methylthiopyrimidine synthesis - ChemicalBook.

- Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents.

- Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF - ResearchGate.

- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate.

- A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate.

- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine - ResearchGate.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. rjptonline.org [rjptonline.org]

- 8. 4-Chloro-2-methylthiopyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine: A Versatile Heterocyclic Building Block

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use as a strategic intermediate in complex organic synthesis.

Core Molecular Profile

This compound is a polysubstituted heterocyclic compound built upon a pyrimidine core. This structure is of significant interest in medicinal and agrochemical research due to the versatile chemical handles it possesses. The strategic placement of a protected aldehyde (the dimethoxymethyl acetal) and a modifiable sulfur linkage (the methylthio group) offers a rich platform for synthetic diversification.

The primary identifier for this compound is CAS Number 180869-36-7 . An alternative CAS number, 32742-73-3, has also been associated with this chemical name.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These characteristics are fundamental for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 180869-36-7 | |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | |

| Boiling Point | 273 °C (Predicted) | |

| Appearance | Not specified; likely a liquid or low-melting solid | N/A |

| Storage Conditions | 2–8 °C |

Synthesis and Elucidation

While a specific, peer-reviewed synthesis for this compound is not extensively documented, its structure suggests a logical synthetic pathway derived from well-established pyrimidine chemistry. A plausible and efficient route involves the nucleophilic substitution of a suitable di-halogenated pyrimidine precursor.

Proposed Synthetic Workflow

The synthesis leverages the differential reactivity of chloro-substituents on the pyrimidine ring. A likely precursor, such as 2,4-dichloropyrimidine, can be selectively functionalized in a stepwise manner.

Caption: Major reaction pathways available.

Applications in Drug Discovery and Agrochemicals

Substituted pyrimidines are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability of this compound to serve as a precursor to diverse 2,4-disubstituted pyrimidines makes it highly valuable.

-

Pharmaceutical Intermediate: This compound is a key building block for creating libraries of novel compounds for screening against various biological targets, including kinases, GPCRs, and enzymes. The 2-amino-4-substituted pyrimidine motif, readily accessible from this intermediate, is particularly prevalent in kinase inhibitors. Its use has been noted in the development of potential antiviral and anticancer agents.

-

Agrochemical Synthesis: Pyrimidine derivatives are also widely used in agrochemicals as herbicides, fungicides, and insecticides. The stability and reactivity profile of this intermediate make it suitable for constructing novel active ingredients for crop protection.

-

Versatile Synthetic Building Block: Beyond specific applications, its utility in organic synthesis is broad. It allows for the controlled and sequential introduction of different functionalities onto the pyrimidine core, enabling the construction of complex molecular architectures.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these may trigger vigorous and potentially hazardous reactions.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2–8 °C to ensure its long-term stability.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a confluence of stability and reactivity. The masked aldehyde and the oxidatively-activatable thioether provide chemists with a powerful tool for the efficient and controlled synthesis of diverse 2,4-disubstituted pyrimidines. Its application in constructing libraries of complex molecules for drug discovery and agrochemical development underscores its importance and potential. A thorough understanding of its reactivity, particularly the SₙAr chemistry of its sulfonyl derivative and the hydrolysis of its acetal group, is key to unlocking its full synthetic potential.

References

- Note: As direct peer-reviewed literature for this specific compound is sparse, the references below pertain to the synthesis and reactivity of closely related and analogous pyrimidine structures, which form the basis of the scientific r

-

Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2020(4), M1163. Available at: [Link]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12. Available at: [Link]

-

Filo. (2023). 4-chloropyridine reacts with sodium methoxide about 230 million times faster than chlorobenzene. Retrieved from: [Link]

"4-(Dimethoxymethyl)-2-(methylthio)pyrimidine" CAS number lookup

An In-depth Technical Guide to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

CAS Number: 32742-73-3

Authored by: A Senior Application Scientist

Introduction

This compound is a specialized heterocyclic compound featuring a pyrimidine core. This structure is of significant interest to researchers in medicinal chemistry and materials science. The presence of a dimethoxymethyl group and a methylthio substituent provides multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules.[1] This guide offers a comprehensive overview of its chemical identity, properties, potential synthetic routes, and applications, with a focus on its relevance to drug discovery and development professionals.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 32742-73-3 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 198.25 g/mol | [1] |

| Synonyms | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | [1] |

Proposed Synthesis Pathway

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a plausible synthetic route can be proposed based on established pyrimidine chemistry. A common method for pyrimidine synthesis is the Biginelli reaction or similar cyclocondensation reactions.[2]

A logical approach would involve the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with thiourea, followed by methylation and functional group manipulation.

Figure 1: Proposed synthesis workflow for this compound.

Rationale Behind the Proposed Synthesis:

-

Cyclocondensation: The initial step involves the formation of the pyrimidine ring. Malondialdehyde tetraethyl acetal serves as the three-carbon electrophile, which upon reaction with the two nucleophilic nitrogen atoms of thiourea, would form the heterocyclic core.

-

Methylation: The resulting 2-mercaptopyrimidine is a thioamide, and the sulfur atom is readily alkylated using an electrophile like methyl iodide in the presence of a base.

-

Chlorination: The hydroxyl group at the 4-position can be converted to a good leaving group, such as a chloride, using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

Acetal Formation: The final step involves the nucleophilic substitution of the chlorine atom with methoxide ions, which would be present in a solution of sodium methoxide in methanol. This would lead to the formation of the dimethoxymethyl group at the 4-position.

Disclaimer: This proposed pathway is theoretical and has not been experimentally validated for this specific compound in the available literature. Researchers should conduct their own optimization and characterization.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not currently available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR:

-

A singlet for the three protons of the methylthio group (-SCH₃).

-

A singlet for the six protons of the two methoxy groups in the dimethoxymethyl moiety (-CH(OCH₃)₂).

-

A singlet for the proton of the dimethoxymethyl group (-CH (OCH₃)₂).

-

Signals corresponding to the protons on the pyrimidine ring.

-

-

¹³C NMR:

-

A signal for the carbon of the methylthio group.

-

A signal for the carbons of the methoxy groups.

-

A signal for the methine carbon of the dimethoxymethyl group.

-

Signals for the carbons of the pyrimidine ring.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 198.25.

-

An (M+2)⁺ peak with an intensity of approximately 4.5% relative to the M⁺ peak, which is characteristic of the presence of a single sulfur atom.

-

Fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃), a methyl group (-CH₃), or the entire dimethoxymethyl group. Cleavage of the pyrimidine ring is also expected.[3]

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching vibrations from the methyl and methoxy groups.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

C-O stretching vibrations from the dimethoxymethyl group.

-

C-S stretching vibrations.

-

Applications in Research and Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous FDA-approved drugs containing this scaffold.[4] They are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2]

This compound serves as a key intermediate in the synthesis of more complex molecules for several reasons:[1][4][5]

-

Versatile Building Block: The dimethoxymethyl group is a protected aldehyde. Under acidic conditions, it can be hydrolyzed to reveal a highly reactive aldehyde functional group, which can then be used in various subsequent reactions such as reductive amination, Wittig reactions, or the formation of other heterocyclic rings.

-

Modification of the Methylthio Group: The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group. These sulfone derivatives are excellent leaving groups and can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the pyrimidine ring.

-

Scaffold for Library Synthesis: Due to the presence of multiple reactive sites, this compound is an ideal starting material for the creation of compound libraries for high-throughput screening in drug discovery programs.

Figure 2: Logical workflow for the application of this compound in synthesis.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 32742-73-3) is not widely available. Therefore, it is imperative to handle this compound with the precautions typically taken for novel or uncharacterized chemicals. General guidance based on related pyrimidine compounds suggests the following:[6][7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in the public domain, its structural features suggest a high degree of utility for the synthesis of diverse and complex molecular architectures. Researchers working with this compound should proceed with careful characterization and adhere to strict safety protocols. The information and proposed methodologies in this guide are intended to provide a solid foundation for further investigation and application of this promising chemical intermediate.

References

- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)

- CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google P

-

This compound Supplier & Distributor... (URL: [Link])

- a process for preparing 4,6-dimethoxy-2-(methylsulfonyl)

- CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google P

-

4-(Dimethoxymethyl)-2-methylpyrimidine - MySkinRecipes. (URL: [Link])

-

4 - SAFETY DATA SHEET. (URL: [Link])

-

Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF - ResearchGate. (URL: [Link])

- United States Patent (19) - Googleapis.com. (URL not available)

-

CAS# 32742-73-3 Supplier & Distributor of this compound. (URL: [Link])

-

4-METHOXY-2-(METHYLTHIO)PYRIMIDINE - gsrs. (URL: [Link])

-

4-Methylthio-pyrimidine - SpectraBase. (URL: [Link])

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. (URL: [Link])

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (URL: [Link])

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL not available)

Sources

- 1. This compound Supplier & Distributor of CAS# 32742-73-3 [processpointchem.com]

- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Dimethoxymethyl)-2-methylpyrimidine [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. files.mtstatic.com [files.mtstatic.com]

- 6. airgas.com [airgas.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. spectrumchemical.com [spectrumchemical.com]

"4-(Dimethoxymethyl)-2-(methylthio)pyrimidine" molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. As a molecule of interest within the broader class of pyrimidine derivatives, which are ubiquitous in medicinal chemistry and drug discovery, a thorough understanding of its three-dimensional properties is paramount for predicting its interactions with biological targets. This document synthesizes information from analogous compounds and theoretical principles to elucidate the structural features, conformational preferences, and methods for characterization of the title compound. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide leverages data from closely related structures and established computational chemistry protocols to provide a robust and scientifically grounded overview. We will delve into the intricacies of its pyrimidine core, the influence of the 2-(methylthio) and 4-(dimethoxymethyl) substituents, and the interplay of steric and electronic effects that govern its preferred conformations. Furthermore, we propose a viable synthetic route and discuss the molecule's reactivity, highlighting its potential as a versatile intermediate in the development of novel therapeutics and agrochemicals.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleobases such as cytosine, thymine, and uracil, making it a cornerstone of life's genetic blueprint.[1] Beyond its biological role, the pyrimidine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of approved drugs with diverse therapeutic applications, including antiviral and anticancer agents.[1] The amenability of the pyrimidine ring to substitution at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, This compound (CAS No. 180869-36-7), presents an interesting combination of functional groups. The 2-(methylthio) group is a particularly versatile handle in synthetic chemistry. While relatively unreactive itself, its oxidation to the corresponding methylsulfinyl or methylsulfonyl group dramatically increases the electrophilicity of the C2 position, transforming it into an excellent leaving group for nucleophilic aromatic substitution. This strategy is widely employed in the synthesis of diverse pyrimidine libraries for drug screening. The 4-(dimethoxymethyl) group is a protected form of a formyl group (an aldehyde), which can be deprotected under acidic conditions. This acetal functionality offers a route to further derivatization, for instance, through reductive amination or Wittig-type reactions, to introduce additional complexity and modulate biological activity.

A molecule's three-dimensional conformation is intrinsically linked to its biological activity. The specific arrangement of atoms in space determines how a molecule fits into the binding pocket of a protein or enzyme, influencing its efficacy and selectivity. Therefore, a detailed understanding of the conformational preferences of this compound is crucial for rational drug design and development. This guide aims to provide such an in-depth analysis.

Molecular Structure Analysis

The molecular structure of this compound can be deconstructed into three key components: the central pyrimidine ring, the 2-(methylthio) substituent, and the 4-(dimethoxymethyl) substituent.

The Pyrimidine Core

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement makes it an electron-deficient (π-deficient) system. The nitrogen atoms are more electronegative than carbon and draw electron density from the ring, influencing its reactivity and the acidity of its protons. The aromatic nature of the ring dictates a planar geometry.

The 2-(Methylthio) Substituent

The methylthio (-SCH₃) group at the C2 position is an interesting substituent. The sulfur atom possesses lone pairs of electrons that can, in principle, be donated into the pyrimidine ring through resonance (+R effect). However, sulfur is also more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I effect). The overall electronic influence of the methylthio group is a balance of these opposing effects.

The 4-(Dimethoxymethyl) Substituent

The dimethoxymethyl [-CH(OCH₃)₂] group is an acetal. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis back to the corresponding aldehyde in the presence of aqueous acid.[2] The stereoelectronic properties of the acetal group, particularly the anomeric effect, can influence the rotational preferences around the C4-C(acetal) bond.

The Conformational Landscape

The overall conformation of this compound is primarily determined by the rotation around two key single bonds:

-

The C2-S bond: Rotation around this bond defines the orientation of the methyl group of the methylthio substituent relative to the pyrimidine ring.

-

The C4-C(acetal) bond: Rotation around this bond determines the spatial arrangement of the two methoxy groups of the dimethoxymethyl substituent with respect to the pyrimidine ring.

Conformational Preferences of the 2-(Methylthio) Group

The rotation of a methyl group attached to a heteroaromatic ring is generally associated with a low energy barrier. For instance, the rotational barrier for the methyl group in 4-methylpyrimidine has been studied using microwave spectroscopy.[3] For the 2-methylthio group, the rotational barrier around the C2-S bond is also expected to be relatively low. The preferred conformation will likely be one that minimizes steric clashes between the methyl group and the adjacent ring atoms and substituents. Crystal structure data of the related compound, 4,6-dichloro-2-(methylthio)pyrimidine, shows a near-planar arrangement of the C-S-C bond with the pyrimidine ring, with a pyrimidine–methylthio torsion angle of 5.7(2)°.[4] This suggests a preference for a conformation where one of the S-methyl C-H bonds is roughly eclipsed with the C2-N1 or C2-N3 bond.

Conformational Preferences of the 4-(Dimethoxymethyl) Group

The conformation of the dimethoxymethyl group is more complex due to the presence of two methoxy groups. Rotation around the C4-C(acetal) bond and the C(acetal)-O bonds will lead to a number of possible conformers. The conformational preference of similar alkoxymethyl groups on heterocyclic rings has been a subject of study. For example, in 2-(alkoxymethyl)pyridines, the preferred conformation is one where the Cα-O bond is coplanar with the ring.[5] This is attributed to favorable stereoelectronic interactions. For the dimethoxymethyl group, a key factor will be the minimization of steric hindrance between the methoxy groups and the pyrimidine ring, particularly the hydrogen atom at C5.

Predicted Overall Conformation

Based on the analysis of related structures, the likely low-energy conformation of this compound is predicted to have a largely planar arrangement of the pyrimidine ring and the C2-S-C atoms of the methylthio group. The dimethoxymethyl group will likely adopt a staggered conformation that minimizes steric interactions with the pyrimidine ring. A definitive determination of the global minimum energy conformation would require detailed computational modeling or experimental structural elucidation.

Methodology for Structural and Conformational Elucidation

A combination of experimental and computational techniques is essential for a comprehensive understanding of the molecular structure and conformation of this compound.

Experimental Approaches

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of each proton. Based on data for the related compound 4,6-dimethoxy-2-methylthiopyrimidine, which shows signals for the SCH₃ protons around 3.51 ppm and the pyrimidine proton at 6.15 ppm, we can predict the approximate chemical shifts for the target molecule.[1] The methoxy protons of the dimethoxymethyl group are expected to appear as a singlet, as are the protons of the methylthio group. The pyrimidine ring protons at C5 and C6 would likely appear as doublets due to coupling.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms and their electronic environment. For 4,6-dimethoxy-2-methylthiopyrimidine, the pyrimidine ring carbons appear in the aromatic region, with the C2 carbon attached to the sulfur being significantly downfield.[1] A similar pattern would be expected for the target molecule.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial information for determining the preferred conformation in solution. For example, NOE correlations between the protons of the methylthio group and the C5-H of the pyrimidine ring would indicate a specific orientation of the methylthio group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SC H₃ | ~2.6 | ~14 |

| -CH(OC H₃)₂ | ~3.4 | ~54 |

| -C H(OCH₃)₂ | ~5.5 | ~103 |

| Pyrimidine C2 | - | ~172 |

| Pyrimidine C4 | - | ~168 |

| Pyrimidine C5 | ~7.4 | ~118 |

| Pyrimidine C6 | ~8.7 | ~158 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation adopted by the molecule in the crystal lattice. While a crystal structure for the title compound is not publicly available, the structure of the closely related 4,6-dimethoxy-2-methylthiopyrimidine has been determined (CSD refcode: 744404). This structure serves as an excellent model for the geometry of the 2-(methylthio)pyrimidine core.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the structural and conformational properties of molecules.

DFT is a robust quantum mechanical method for calculating the electronic structure of molecules. A typical workflow for the conformational analysis of this compound using DFT would involve:

-

Conformational Search: A systematic or stochastic search of the conformational space to identify all possible low-energy conformers. This is typically done using molecular mechanics force fields.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Transition State Search: To understand the dynamics of conformational changes, transition state structures connecting the minima can be located. This allows for the calculation of rotational energy barriers.

Proposed Synthesis and Reactivity

While a specific synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for related pyrimidines.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the disconnection of the dimethoxymethyl group, revealing a 4-formylpyrimidine intermediate. This, in turn, can be derived from a more readily available starting material.

Proposed Forward Synthesis:

A potential synthesis could start from 2-mercaptopyrimidine-4-carboxylic acid.

-

Methylation of the Thiol: The thiol group can be selectively methylated using a reagent like methyl iodide in the presence of a base (e.g., K₂CO₃) to give 2-(methylthio)pyrimidine-4-carboxylic acid.

-

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)-2-(methylthio)pyrimidine, using a reducing agent such as LiAlH₄.

-

Oxidation to the Aldehyde: The primary alcohol can be oxidized to the aldehyde, 4-formyl-2-(methylthio)pyrimidine, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation.

-

Acetal Formation: Finally, the aldehyde can be converted to the dimethoxymethyl acetal by treatment with methanol in the presence of an acid catalyst (e.g., HCl or p-toluenesulfonic acid), with removal of water to drive the reaction to completion.

Chemical Reactivity and Potential for Further Functionalization

As mentioned previously, the key reactive handle on this molecule is the 2-(methylthio) group. Oxidation to the methylsulfonyl group (-SO₂CH₃) with an oxidizing agent like m-CPBA or hydrogen peroxide with a tungsten catalyst would activate the C2 position for nucleophilic aromatic substitution. This would allow for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of diverse pyrimidine derivatives. The dimethoxymethyl group can be hydrolyzed back to the aldehyde, which can then be used in various C-C and C-N bond-forming reactions.

Applications in Drug Discovery and Agrochemicals

Pyrimidine derivatives are of immense interest in drug discovery and agrochemical research. The structural and functional features of this compound make it a valuable building block for the synthesis of more complex molecules with potential biological activity. For example, the 2-substituted pyrimidine motif is found in several kinase inhibitors, which are an important class of anticancer drugs. The ability to introduce diverse substituents at the C2 position via the methylsulfonyl intermediate makes this scaffold attractive for structure-activity relationship (SAR) studies. In the agrochemical field, pyrimidine derivatives are known to act as herbicides and fungicides. The title compound could serve as a precursor for the development of new crop protection agents.

Conclusion

This compound is a fascinating molecule with a rich potential for chemical exploration and application. While direct experimental data on its conformation is limited, a detailed picture of its likely structural and conformational properties can be constructed through careful analysis of closely related compounds and the application of modern computational methods. This guide has provided a comprehensive overview of its molecular structure, conformational landscape, and potential for synthesis and functionalization. The insights presented herein are intended to be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, drug discovery, and agrochemical development, enabling the rational design of novel pyrimidine-based compounds with desired biological activities.

References

- Lazić, A., et al. (2024).

- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.

-

PubChem. (n.d.). 4,6-Dimethoxy-2-methylthiopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine.

- Meléndez, F. J., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. Chemistry – A European Journal, 2(5), 516-522.

-

MySkinRecipes. (n.d.). 4-(Dimethoxymethyl)-2-methylpyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Barriers to methyl internal rotation in monomethyl-substituted planar... Retrieved from [Link]

- Pearson Study Prep. (2015, February 24). Acetals as Protecting Groups [Video]. YouTube.

- Chad's Prep. (n.d.). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols) | Organic Chemistry [Video]. YouTube.

- The Organic Chemistry Tutor. (n.d.). Acetals and Ketals as Protecting Groups [Video]. YouTube.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential of a Novel Scaffold: A Technical Guide to the Biological Evaluation of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of clinically significant therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The 2-(methylthio)pyrimidine moiety, in particular, has emerged as a versatile intermediate and a key pharmacophore in the design of novel bioactive molecules.[4][5] This technical guide focuses on a novel, yet underexplored derivative, 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine . While direct biological data for this specific compound is not yet prevalent in published literature, its structural features suggest a high potential for biological activity. This document serves as an in-depth guide for researchers, providing a strategic framework for the synthesis, characterization, and comprehensive biological evaluation of this promising compound. By leveraging established principles of medicinal chemistry and outlining robust experimental protocols, this guide aims to accelerate the exploration of this compound as a potential lead compound in drug discovery programs.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of nucleobases such as cytosine, thymine, and uracil.[6][7] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in the field of medicinal chemistry. The ability of the pyrimidine ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules has led to the development of a wide array of drugs targeting diverse therapeutic areas.[3][8]

The 2-(methylthio) substitution on the pyrimidine ring offers several advantages in drug design. The methylthio group can act as a lipophilic moiety, potentially enhancing membrane permeability and oral bioavailability. Furthermore, it serves as a versatile chemical handle for further structural modifications. The sulfur atom can be readily oxidized to the corresponding sulfoxide or sulfone, altering the electronic properties and biological activity of the molecule.[4] This strategic modification has been successfully employed in the development of various bioactive compounds.

This guide will now delve into the potential biological activities of this compound, drawing parallels from structurally related compounds, and provide a detailed roadmap for its systematic investigation.

Predicted Biological Activities and Potential Therapeutic Targets

Based on the extensive literature on pyrimidine and 2-(methylthio)pyrimidine derivatives, this compound can be hypothesized to exhibit a range of biological activities. The following sections outline these potential activities and the corresponding therapeutic targets.

Anticancer Activity

Pyrimidine derivatives are well-established as potent anticancer agents.[8] They can exert their effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrimidine-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression. For instance, derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been shown to possess antiproliferative properties against cancer cell lines with EGFR mutations.[8]

-

Microtubule Targeting: Certain pyrimidine derivatives have been identified as microtubule targeting agents, disrupting the dynamics of the cytoskeleton and inducing mitotic arrest in cancer cells.[9][10]

-

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a key enzyme in nucleotide synthesis, and its inhibition can lead to the depletion of DNA precursors and cell death. Pyrimidine analogs have been developed as effective DHFR inhibitors.[11]

Potential Targets for this compound:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[12]

-

Cyclin-Dependent Kinases (CDKs)[13]

-

Tubulin

Antimicrobial Activity

The pyrimidine scaffold is also a common feature in antimicrobial agents.[14] These compounds can target essential microbial processes, such as:

-

Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of the bacterial cell wall.

-

Nucleic Acid Synthesis: Interference with the replication and transcription of microbial DNA and RNA.

-

Protein Synthesis: Binding to the microbial ribosome and inhibiting protein translation.

Potential Targets for this compound:

-

Bacterial DNA gyrase

-

DHFR in microbial pathogens

-

Fungal ergosterol biosynthesis pathway

Anti-inflammatory and Analgesic Activity

Several 2-thiopyrimidine and 2-methylthio-1,4-dihydropyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[5][13] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes and mediators.

Potential Targets for this compound:

-

Cyclooxygenase (COX) enzymes

-

Lipoxygenase (LOX)[11]

-

Pro-inflammatory cytokine production

Antiviral Activity

Pyrimidine analogs have been instrumental in the development of antiviral therapies, particularly against RNA viruses.[15] These compounds can act as chain terminators during viral replication or inhibit key viral enzymes.

Potential Targets for this compound:

-

Viral polymerases

-

Proteases

-

Helicases

Synthetic Strategy

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related pyrimidine derivatives, such as 4,6-dimethoxy-2-methylthiopyrimidine.[16][17][18][19][20] A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the 2-Thiobarbituric Acid Derivative (Intermediate 1)

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add equimolar amounts of malondialdehyde bis(dimethyl acetal) and thiourea.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the 2-thiobarbituric acid derivative.

Step 2: S-Methylation to Yield the Target Compound

-

Dissolve the dried intermediate from Step 1 in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Add a base (e.g., potassium carbonate or sodium hydride) to the solution and stir for 30 minutes at room temperature.

-

Add methyl iodide dropwise to the reaction mixture and continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Biological Evaluation: A Step-by-Step Guide

The following section provides a comprehensive set of protocols for the initial in vitro screening of this compound to assess its potential biological activities.

Caption: A logical workflow for the biological evaluation of the target compound.

General Cytotoxicity Assessment

Before screening for specific activities, it is crucial to assess the general cytotoxicity of the compound on a non-cancerous cell line (e.g., human dermal fibroblasts or an immortalized normal cell line) to establish a therapeutic window.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anticancer Activity Screening

Protocol: Antiproliferative Assay on a Panel of Cancer Cell Lines

-

Follow the same procedure as the MTT assay described above.

-

Use a panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, glioblastoma).[8]

-

Determine the IC₅₀ value for each cell line. A potent and selective activity against a particular cancer cell line would warrant further investigation.

Antimicrobial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

-

MIC Determination (Broth Microdilution Method):

-

Prepare a twofold serial dilution of the compound in a 96-well plate containing a suitable broth medium.

-

Inoculate each well with a standardized bacterial or fungal suspension.

-

Incubate the plate under appropriate conditions (temperature and time).

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

MBC Determination:

-

From the wells showing no visible growth in the MIC assay, aliquot a small volume onto an agar plate.

-

Incubate the agar plate.

-

The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).

-

Anti-inflammatory Activity Screening

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Use commercially available COX-1 and COX-2 inhibitor screening kits.

-

These assays typically measure the production of prostaglandin E2 (PGE2) from arachidonic acid by the respective COX isoenzyme.

-

Incubate the enzyme with the test compound at various concentrations.

-

Add arachidonic acid to initiate the reaction.

-

Quantify the amount of PGE2 produced using an ELISA-based method.

-

Calculate the IC₅₀ value for the inhibition of each COX isoenzyme.

Antiviral Activity Screening

Protocol: Plaque Reduction Assay

-

Grow a confluent monolayer of host cells in a multi-well plate.

-

Infect the cells with a known titer of the virus.

-

After a short adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubate the plates until viral plaques (zones of cell death) are visible.

-

Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

-

Determine the EC₅₀ (half-maximal effective concentration) value.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Biological Activity Profile of this compound

| Assay Type | Cell Line / Organism / Enzyme | Endpoint | Result (IC₅₀ / MIC / EC₅₀ in µM) |

| Cytotoxicity | Normal Human Fibroblasts | IC₅₀ | |

| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | |

| HCT116 (Colon Cancer) | IC₅₀ | ||

| A549 (Lung Cancer) | IC₅₀ | ||

| Antimicrobial | Staphylococcus aureus | MIC | |

| Escherichia coli | MIC | ||

| Candida albicans | MIC | ||

| Anti-inflammatory | COX-1 | IC₅₀ | |

| COX-2 | IC₅₀ | ||

| Antiviral | Rubella Virus | EC₅₀ |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial exploration of the biological potential of this compound. The pyrimidine core, coupled with the versatile 2-(methylthio) group, suggests a high probability of discovering novel biological activities. The outlined synthetic and screening protocols are designed to be robust and provide a solid foundation for identifying "hit" activities.

Should any of the primary screens yield promising results, the next logical steps would involve:

-

Mechanism of Action Studies: To elucidate the specific molecular target and pathway through which the compound exerts its effect.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicity profile of the lead compound in animal models.

The systematic approach detailed in this guide will enable researchers to efficiently and effectively unlock the therapeutic potential hidden within the novel chemical space of this compound.

References

-

PrepChem.com. Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine. [Link]

-

Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 58(5), 669-672. [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(15), 5786. [Link]

-

Unregistered author. (2024). Biological activities of synthetic pyrimidine derivatives. Heliyon, 10(16), e34567. [Link]

-

Sharma, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(3), 337. [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-10. [Link]

-

Unregistered author. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(2), 1-15. [Link]

- Google Patents. (2014). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.

- Google Patents. (2004). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.

-

Wang, Y., et al. (2018). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 41(1), 72-76. [Link]

-

Kantharaju, K., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Tropical Journal of Pharmaceutical Research, 10(3), 311-317. [Link]

-

Unregistered author. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-3195. [Link]

-

Unregistered author. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. European Journal of Medicinal Chemistry, 143, 1379-1392. [Link]

-

De Clercq, E., et al. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry, 7(9), 1925-1931. [Link]

-

Unregistered author. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(3), 1-13. [Link]

-

Unregistered author. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(48), 31057-31079. [Link]

-

Unregistered author. (2011). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters, 2(10), 753-757. [Link]

-

Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. [Link]

-

Unregistered author. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-10. [Link]

-

Unregistered author. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5022. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. ijpbs.com [ijpbs.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wjarr.com [wjarr.com]

- 15. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

- 17. asianpubs.org [asianpubs.org]

- 18. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 19. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

"4-(Dimethoxymethyl)-2-(methylthio)pyrimidine" derivatives and analogues

An In-depth Technical Guide to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules and approved therapeutics.[1][2][3] Within this privileged class of heterocycles, This compound has emerged as a particularly versatile and strategic starting material for drug discovery programs. This guide provides a comprehensive technical overview of this scaffold, its derivatives, and analogues. We will delve into robust synthetic strategies, explore the nuanced chemical reactivity that makes this scaffold so valuable, and discuss its application in the development of novel therapeutic agents, particularly in the context of structure-activity relationship (SAR) studies. By integrating established protocols with mechanistic insights, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this powerful building block in their research endeavors.

Introduction: The Strategic Value of the 2,4-Substituted Pyrimidine Scaffold

Pyrimidine and its derivatives are of immense interest due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] Their prevalence in nature, most notably as components of nucleic acids, makes them readily recognizable by biological systems, providing a fertile ground for the design of targeted therapies.

The this compound core, the focus of this guide, offers several distinct advantages for medicinal chemists:

-

Orthogonal Chemical Handles: The scaffold possesses two key points for diversification that can be addressed with high chemoselectivity. The 2-(methylthio) group and the 4-(dimethoxymethyl) group allow for sequential, controlled modifications.

-

The C2 Methylthio Group: A Versatile Leaving Group: The methylthio moiety at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the facile introduction of a wide array of substituents, most commonly amines, which are critical for targeting many enzyme families, such as protein kinases.[1] Furthermore, the sulfur can be oxidized to a sulfone, dramatically increasing the electrophilicity at the C2 position and making it even more reactive towards nucleophiles.[4][6]

-

The C4 Dimethoxymethyl Group: A Masked Aldehyde: The dimethoxymethyl group is a stable acetal that acts as a protected form of an aldehyde.[7] This functional group is resilient to many reaction conditions, including those typically used for SNAr at the C2 position. However, it can be readily deprotected under mild acidic conditions to unveil a reactive formyl group, which serves as a gateway for a plethora of subsequent chemical transformations.

This combination of a stable, yet deprotectable, synthetic handle at C4 and a highly modulable C2 position makes this scaffold an ideal platform for building and optimizing complex molecular architectures in drug discovery campaigns.

Synthesis of the Core Scaffold

An efficient and scalable synthesis of the core scaffold is paramount. The most common and reliable methods involve the cyclocondensation of a C3 building block with an S-alkylated thiourea derivative.

Classical Cyclocondensation Route

This approach leverages the reaction between malonaldehyde bis(dimethyl acetal), a stable 1,3-dielectrophile precursor, and S-methylisothiourea, typically generated in situ from its salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

Malonaldehyde bis(dimethyl acetal)

-

S-methylisothiourea sulfate

-

Sodium methoxide (NaOMe), 25% solution in methanol

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add S-methylisothiourea sulfate (1.0 eq) to a solution of sodium methoxide (2.2 eq) in methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the free base.

-

Add malonaldehyde bis(dimethyl acetal) (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Base (NaOMe): Sodium methoxide serves a dual purpose: it deprotonates the S-methylisothiourea salt to generate the active nucleophile and acts as a base to promote the final condensation/aromatization step.

-

Solvent (MeOH): Methanol is the ideal solvent as it readily dissolves the sodium methoxide and reactants, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.

-

Aqueous Workup: The washing steps are critical for removing unreacted base, inorganic salts, and other water-soluble impurities, simplifying the final purification.

Diagram: Synthesis Workflow

Caption: High-level workflow for the synthesis of the core scaffold.

Chemical Reactivity and Derivatization Strategies

The synthetic power of this scaffold lies in the ability to selectively modify two different positions, enabling the generation of large, diverse chemical libraries.

C2 Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The 2-methylthio group is readily displaced by a variety of nucleophiles, a cornerstone reaction for this scaffold.[4][5]

Common Nucleophiles:

-

Amines (Primary & Secondary): The most frequent transformation, used to install side chains that can interact with specific protein residues (e.g., the hinge region of kinases).

-

Alcohols/Phenols: To form ether linkages, often requiring basic conditions to generate the corresponding alkoxide/phenoxide.

-

Thiols: To introduce alternative thioether moieties.

Experimental Protocol: General SNAr with an Amine

-

Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a polar aprotic solvent such as n-butanol or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the methanethiol byproduct.

-

Heat the reaction mixture to 80-140 °C, monitoring by LC-MS until consumption of the starting material.

-

Cool the reaction, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine to remove the solvent and excess reagents.

-

Dry the organic phase, concentrate, and purify by chromatography to obtain the 2-amino-4-(dimethoxymethyl)pyrimidine derivative.

Trustworthiness of Protocol: This protocol's reliability stems from its in-process control; reaction completion is unequivocally determined by LC-MS analysis, ensuring that the workup and purification are only initiated upon full conversion, maximizing yield and purity.

C4 Derivatization via Acetal Deprotection

The dimethoxymethyl group can be easily hydrolyzed to the corresponding aldehyde using mild acidic conditions.

Experimental Protocol: Acetal Deprotection to Formylpyrimidine

-

Dissolve the 2-substituted-4-(dimethoxymethyl)pyrimidine derivative in a mixture of acetone and an aqueous acid (e.g., 2M HCl).

-

Stir the reaction at room temperature for 1-4 hours, monitoring carefully by TLC or LC-MS.

-

Once deprotection is complete, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry, and concentrate to yield the 4-formylpyrimidine derivative, which is often pure enough for immediate use in the next step.

The resulting aldehyde is a versatile functional group for further elaboration via reactions such as:

-

Reductive Amination

-

Wittig Olefination

-

Grignard Addition

-

Oxidation to a Carboxylic Acid

Diagram: Orthogonal Derivatization Pathways

Caption: Sequential derivatization strategy for the scaffold.

Application in Drug Discovery: A Kinase Inhibitor Case Study

The 2-aminopyrimidine motif is a well-established "hinge-binder" in protein kinase inhibitors. The this compound scaffold is an ideal starting point to build such inhibitors, where the C4 position can be elaborated to interact with the solvent-exposed region of the ATP binding pocket, often leading to enhanced potency and selectivity.

Data Presentation: Illustrative SAR for a Hypothetical Kinase Target

The following table presents hypothetical data illustrating a typical optimization pathway starting from our core scaffold.

| Compound ID | C2-Substituent (R¹) | C4-Substituent (R²) | Kinase IC₅₀ (nM) |

| 1 | -SMe (Core Scaffold) | -CH(OMe)₂ | >10,000 |

| 2 | -NH-(4-fluoroaniline) | -CH(OMe)₂ | 850 |

| 3 | -NH-(4-fluoroaniline) | -CHO | 620 |

| 4 | -NH-(4-fluoroaniline) | -CH₂OH | 410 |

| 5 | -NH-(4-fluoroaniline) | -CH₂-N(morpholine) | 35 |

This data is for illustrative purposes only.

This hypothetical SAR demonstrates a logical progression:

-

The initial core scaffold (1 ) is inactive.

-

SNAr at C2 with an appropriate amine (2 ) establishes initial, modest activity.[8][9]

-

Deprotection of the acetal to the aldehyde (3 ) slightly improves potency.

-

Further modification of the aldehyde, first by reduction to an alcohol (4 ) and then via reductive amination to introduce a solubilizing group (5 ), leads to a significant increase in potency. This highlights the power of C4 elaboration to engage with new regions of the target protein.

Conclusion and Future Perspectives

The this compound scaffold is a proven and highly effective building block in modern medicinal chemistry. Its value is derived from its robust and scalable synthesis and, more importantly, its capacity for predictable and orthogonal derivatization at the C2 and C4 positions. This allows for a systematic and efficient exploration of chemical space, which is fundamental to the process of lead optimization. As drug discovery continues to tackle increasingly complex biological targets, the strategic use of such versatile and well-characterized scaffolds will remain a critical component of successful therapeutic design.

References